molecular formula C6H4ClFO2 B13838608 3-Chloro-6-fluorobenzene-1,2-diol

3-Chloro-6-fluorobenzene-1,2-diol

Cat. No.: B13838608
M. Wt: 162.54 g/mol
InChI Key: QDLYKRRDQRMUKX-UHFFFAOYSA-N
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Description

3-Chloro-6-fluorobenzene-1,2-diol is an organic compound that belongs to the class of halogenated benzenediols It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluorobenzene-1,2-diol typically involves the halogenation of catechol (benzene-1,2-diol). One common method is the electrophilic aromatic substitution reaction, where catechol is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluorobenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-6-fluoro-1,2-benzoquinone.

    Reduction: Formation of benzene-1,2-diol.

    Substitution: Formation of various substituted benzenediols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-fluorobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorocatechol: Similar structure but lacks the fluorine atom.

    3-Fluorocatechol: Similar structure but lacks the chlorine atom.

    Chlorobenzene: Contains only a chlorine atom attached to the benzene ring.

    Fluorobenzene: Contains only a fluorine atom attached to the benzene ring.

Uniqueness

3-Chloro-6-fluorobenzene-1,2-diol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C6H4ClFO2

Molecular Weight

162.54 g/mol

IUPAC Name

3-chloro-6-fluorobenzene-1,2-diol

InChI

InChI=1S/C6H4ClFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H

InChI Key

QDLYKRRDQRMUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)O)Cl

Origin of Product

United States

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